Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1H-pyrazole-5-carboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and various heterocyclic compounds that can be further utilized in synthetic chemistry .
Scientific Research Applications
Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-chloro-1H-pyrazole-5-carboxylate
- Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate
- Methyl 4-amino-3-fluoro-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity .
Biological Activity
Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and case studies.
The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate with hydrazine hydrate under reflux conditions, leading to the formation of the desired pyrazole derivative.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Compounds containing the pyrazole structure have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .
- Anti-inflammatory Properties : Some derivatives have demonstrated potent anti-inflammatory activity, inhibiting cyclooxygenase enzymes (COX-1 and COX-2) with IC50 values comparable to established anti-inflammatory drugs .
- Antimicrobial Effects : Research indicates that pyrazole derivatives can possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
The biological mechanisms underlying the activity of this compound often involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes such as lactate dehydrogenase (LDH), which is crucial for cancer metabolism. Inhibitors derived from this compound have shown low nanomolar inhibition of LDH activity in pancreatic cancer cells .
- Receptor Modulation : The bromine and amino groups in its structure enhance binding affinity to various biological targets, modulating pathways involved in cell proliferation and inflammation .
Case Study 1: Anticancer Activity
A study evaluating the effects of methyl 4-amino-3-bromo-1H-pyrazole derivatives on MDA-MB-231 cells revealed that several compounds induced apoptosis at concentrations as low as 1 µM. Enhanced caspase-3 activity was observed at higher concentrations (10 µM), confirming their potential as anticancer agents .
Case Study 2: Anti-inflammatory Effects
In a comparative study, compounds derived from methyl 4-amino-3-bromo-1H-pyrazole were assessed for their anti-inflammatory properties against standard drugs like diclofenac sodium. The derivatives exhibited IC50 values ranging from 57 to 69 µg/mL, indicating significant anti-inflammatory potential .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
methyl 4-amino-5-bromo-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-11-5(10)3-2(7)4(6)9-8-3/h7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHKMYCZBGEAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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